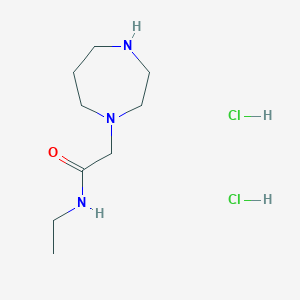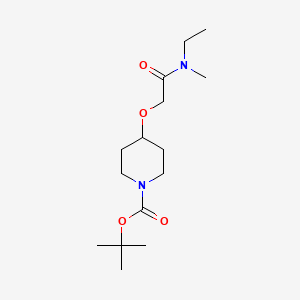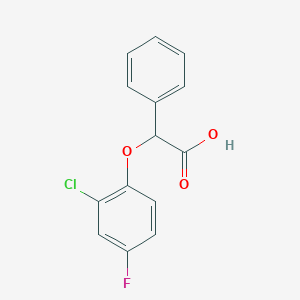
2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid
Übersicht
Beschreibung
“2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is a chemical compound with the molecular formula C9H8ClFO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid” consists of a phenylacetic acid moiety linked to a chloro-fluorophenoxy group . The InChI code for this compound is 1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is a solid substance at room temperature . It has a molecular weight of 218.61 .Wissenschaftliche Forschungsanwendungen
Sorption to Soil and Organic Matter
Studies have shown that phenoxy herbicides like 2,4-D, which share structural similarities with 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, exhibit significant sorption to soil, organic matter, and minerals. This sorption is influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides, suggesting potential environmental interactions relevant for the management and mitigation of pollution from such compounds (Werner, Garratt, & Pigott, 2012).
Pharmacological Effects of Related Compounds
Chlorogenic acid (CGA), a phenolic acid found in many plants, exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Although CGA is structurally distinct from 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, the study of such phenolic compounds illuminates the broad potential of phenolic acids in biomedical applications (Naveed et al., 2018).
Environmental Behavior and Photodegradation
Phenoxy acids, due to their high solubility in water and low soil absorption, are prone to transportation into aquatic environments. Their concentrations in water can be effectively reduced by processes such as hydrolysis, biodegradation, and photodegradation. This knowledge is essential for understanding the environmental fate of similar compounds and developing methods for their removal from the environment (Muszyński, Brodowska, & Paszko, 2019).
Genotoxicity and Environmental Safety
A review of the genotoxicity of 4-Chloro-2-methylphenoxyacetic acid (MCPA), a compound with structural similarities to 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, suggests that it is not genotoxic in vivo, based on a range of assays. This indicates the potential for environmental and health safety considerations in the use and management of such chemicals (Elliott, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLNHAANTYEWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



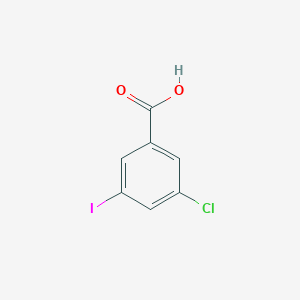




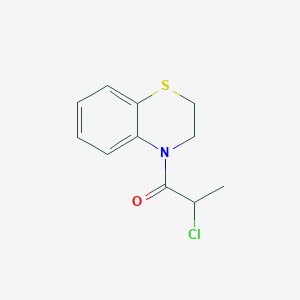

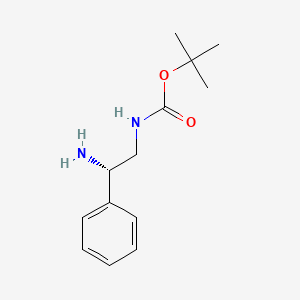
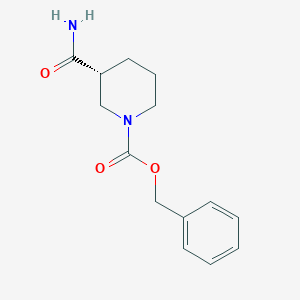

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
